molecular formula C7H13BrClN3 B8058752 [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

Cat. No.: B8058752
M. Wt: 254.55 g/mol
InChI Key: RATDIMWNJRCFTL-UHFFFAOYSA-N
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Description

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a methylamine group at the 5-position of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Alkylation: The ethyl group is introduced at the 1-position through an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

    Aminomethylation: The final step involves the introduction of the methylamine group at the 5-position. This can be achieved through a Mannich reaction, where formaldehyde and methylamine are reacted with the pyrazole intermediate.

    Formation of Hydrochloride Salt: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the pyrazole ring to form pyrazolines.

    Mannich Reaction: The compound can participate in Mannich reactions, forming β-amino ketones or aldehydes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 4-bromo-1-ethyl-1H-pyrazoline.

    Substitution: Formation of 4-substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is used as a building block in organic synthesis

Biology

In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of pyrazoles.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the ethyl and methylamine groups, making it less versatile in reactions.

    1-Ethyl-1H-pyrazole: Lacks the bromine and methylamine groups, reducing its reactivity.

    1-Methyl-1H-pyrazole: Similar structure but lacks the bromine and ethyl groups.

Uniqueness

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is unique due to the combination of the bromine atom, ethyl group, and methylamine group. This combination enhances its reactivity and allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(4-bromo-2-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3.ClH/c1-3-11-7(5-9-2)6(8)4-10-11;/h4,9H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATDIMWNJRCFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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